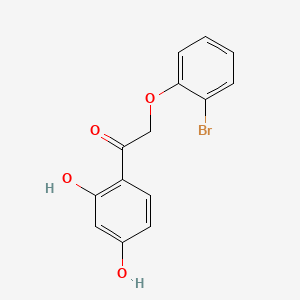

2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Description

2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a brominated hydroxyacetophenone derivative characterized by a central ethanone backbone flanked by two aromatic rings: a 2,4-dihydroxyphenyl group and a 2-bromophenoxy moiety.

Properties

IUPAC Name |

2-(2-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO4/c15-11-3-1-2-4-14(11)19-8-13(18)10-6-5-9(16)7-12(10)17/h1-7,16-17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDWVJINSMJWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as (E)-2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone oxime (BDEO), is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of hyperuricemia. This article explores its biological activity, highlighting key research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound features a brominated phenolic structure that contributes to its biological activity. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets. The molecular formula is C15H12BrO3, and it exhibits significant solubility in organic solvents, which is advantageous for pharmacological applications.

BDEO functions as a dual inhibitor of xanthine oxidase (XOD) and urate transporter 1 (URAT1). This dual mechanism is particularly beneficial for managing hyperuricemia as it addresses both the overproduction and under-excretion of uric acid.

- Xanthine Oxidase Inhibition : BDEO inhibits XOD with an IC50 value of 3.33 μM, effectively reducing uric acid production.

- URAT1 Inhibition : It blocks uric acid uptake in human embryonic kidney cells expressing URAT1 with a Ki value of 0.145 μM, promoting uric acid excretion.

In Vitro Studies

In vitro studies have demonstrated that BDEO significantly inhibits the activity of XOD and URAT1. These findings suggest that BDEO can effectively manage uric acid levels in a controlled laboratory setting.

In Vivo Studies

In vivo experiments conducted on hyperuricemic mice showed that administration of BDEO resulted in a dose-dependent decrease in serum urate levels and urinary uric acid excretion. Notably, BDEO did not affect normal mice, indicating a favorable safety profile.

| Study Type | Key Findings |

|---|---|

| In Vitro | IC50 for XOD: 3.33 μM; Ki for URAT1: 0.145 μM |

| In Vivo | Significant reduction in serum urate levels; no effect on normal mice |

Case Studies

A study published in Biomedicine & Pharmacotherapy reported the effects of BDEO on hyperuricemic mice induced by oxonate. The results indicated that BDEO effectively suppressed hepatic XOD activity and down-regulated renal URAT1 protein levels without adverse effects on normal physiological parameters .

Comparative Analysis with Other Compounds

BDEO is compared with other existing treatments for hyperuricemia:

| Compound Name | Mechanism of Action | Advantages | Limitations |

|---|---|---|---|

| Allopurinol | Xanthine oxidase inhibitor | Long history of use | Side effects; not effective on URAT1 |

| Febuxostat | Selective XOD inhibitor | More selective than allopurinol | Does not target URAT1 |

| Benzbromarone | Uricosuric agent | Strong uricosuric effects | Limited by side effects |

| BDEO | Dual inhibitor (XOD & URAT1) | Targets both pathways; better safety profile | Requires further clinical trials |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs differ in substitution positions (e.g., bromine on phenoxy vs. phenyl rings) or functional groups. Key examples include:

Key Observations :

- Substituent Position: The ortho-bromine on the phenoxy group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs. For example, 2-(4-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone (para-bromo) has a higher molecular weight (313.14 vs.

- Electron-Withdrawing Effects: Bromine’s electron-withdrawing nature enhances the acidity of the hydroxyl groups on the 2,4-dihydroxyphenyl ring compared to non-halogenated analogs like 1-(2,4-dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone .

Physical and Spectral Properties

Notes:

- The ortho-bromophenoxy group likely reduces solubility in water compared to para-substituted analogs due to increased hydrophobicity.

- Melting points are influenced by hydrogen bonding: The target compound’s dihydroxyphenyl group may form intramolecular hydrogen bonds, raising its melting point relative to non-hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.